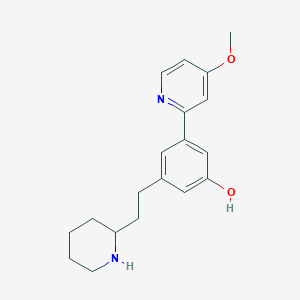
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as DMP 777, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine urea derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of tyrosine kinases, which are involved in cell proliferation and survival. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in neuroinflammation. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 activates potassium channels, which leads to vasodilation and a decrease in blood pressure.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 causes vasodilation, reduces blood pressure, and improves endothelial function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777. One potential direction is to investigate its efficacy in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 is a promising compound that has potential therapeutic applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its full potential and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the reaction of 4,6-dimethyl-2-pyridinylamine with 4-ethoxyphenylisocyanate in the presence of a catalyst to form the corresponding urea derivative. This reaction can be carried out using various methods, including refluxing in a suitable solvent or microwave-assisted synthesis.
Scientific Research Applications
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have vasodilatory effects, which can potentially be used to treat hypertension.
properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-14-7-5-13(6-8-14)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRENHEFCRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)
![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5495808.png)